Scaffold Position Determines DHODH Engagement: 4‑Carboxamide vs. 3‑Carboxamide
The 5‑methylisoxazole‑4‑carboxamide scaffold (which includes the target compound) retains the capacity for DHODH inhibition following metabolic N–O bond cleavage, whereas the 5‑methylisoxazole‑3‑carboxamide scaffold (exemplified by UTL‑5b) is reported not to inhibit DHODH in vitro [1]. This functional dichotomy is a direct consequence of the regioisomeric placement of the carboxamide group on the isoxazole ring and has been validated using the leflunomide/teriflunomide pharmacological paradigm [1].
| Evidence Dimension | In vitro DHODH inhibition |
|---|---|
| Target Compound Data | Not directly measured; inferred from 4‑carboxamide scaffold behavior (leflunomide prodrug → teriflunomide active metabolite inhibits DHODH) |
| Comparator Or Baseline | UTL‑5b (5‑methylisoxazole‑3‑carboxamide scaffold): does NOT inhibit DHODH in vitro [1] |
| Quantified Difference | Qualitative: DHODH inhibition present (4‑carboxamide) vs. absent (3‑carboxamide) |
| Conditions | In vitro DHODH enzyme assay; scaffold comparison review [1] |
Why This Matters
For procurement decisions in immunomodulation or antiproliferative research, the 4‑carboxamide scaffold is mechanistically aligned with the leflunomide/teriflunomide DHODH‑inhibition pathway, whereas the 3‑carboxamide scaffold is not.
- [1] Song Y, Zhang Y, Lee AR, Huang WH, Chen B, Palfey B, Shaw J. Comparison of Two Molecular Scaffolds, 5-Methylisoxazole-3-Carboxamide and 5-Methylisoxazole-4-Carboxamide. Bentham Science, 2020, Vol. 20, Issue 1. View Source
